molecular formula C6H6FNO3S B15327753 6-Methoxypyridine-3-sulfonyl fluoride

6-Methoxypyridine-3-sulfonyl fluoride

Cat. No.: B15327753
M. Wt: 191.18 g/mol
InChI Key: PSJZWCUEBRWXGC-UHFFFAOYSA-N
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Description

6-Methoxypyridine-3-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and utility in various chemical reactions, particularly in the field of organic synthesis. The presence of both a methoxy group and a sulfonyl fluoride group on the pyridine ring makes this compound unique and versatile for different applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxypyridine-3-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a methoxypyridine precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methoxypyridine-3-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or other derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

6-Methoxypyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.

    Chemical Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.

    Drug Discovery: Its derivatives are explored for potential therapeutic applications, including as enzyme inhibitors and receptor modulators.

    Materials Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Methoxypyridine-3-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations and biological assays. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxypyridine-3-sulfonyl chloride
  • 6-Methoxypyridine-3-sulfonamide
  • 6-Methoxypyridine-3-sulfonic acid

Uniqueness

6-Methoxypyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in applications where selective reactivity towards nucleophiles is desired .

Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

6-methoxypyridine-3-sulfonyl fluoride

InChI

InChI=1S/C6H6FNO3S/c1-11-6-3-2-5(4-8-6)12(7,9)10/h2-4H,1H3

InChI Key

PSJZWCUEBRWXGC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)S(=O)(=O)F

Origin of Product

United States

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